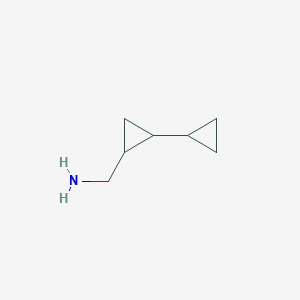
1-benzyl-2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, a cyclopentylthio group, and a dichlorophenyl group attached to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole typically involves multiple steps, including the formation of the imidazole ring and the introduction of the benzyl, cyclopentylthio, and dichlorophenyl groups. Common synthetic routes may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate precursors such as glyoxal, ammonia, and an aldehyde.
Introduction of the Benzyl Group: This step may involve the use of benzyl halides in the presence of a base.
Introduction of the Cyclopentylthio Group: This can be done through nucleophilic substitution reactions using cyclopentylthiol.
Introduction of the Dichlorophenyl Group: This step may involve the use of 3,4-dichlorophenyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, thiols, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
1-benzyl-2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1-benzyl-2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole can be compared with other similar compounds, such as:
1-benzyl-2-(cyclopentylthio)-5-phenyl-1H-imidazole: Lacks the dichlorophenyl group, which may result in different chemical and biological properties.
1-benzyl-2-(cyclopentylthio)-5-(3,4-dimethylphenyl)-1H-imidazole: Contains methyl groups instead of chlorine atoms, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-benzyl-2-cyclopentylsulfanyl-5-(3,4-dichlorophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2S/c22-18-11-10-16(12-19(18)23)20-13-24-21(26-17-8-4-5-9-17)25(20)14-15-6-2-1-3-7-15/h1-3,6-7,10-13,17H,4-5,8-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOCCPIPIZPNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2CC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-phenyl-4-[3-(propane-2-sulfonyl)benzoyl]piperazine](/img/structure/B2774836.png)

![ETHYL 2-{2-[(4-BUTYL-5-{[(4-METHYL-3-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2774839.png)



![2-(2,4-dichlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2774846.png)


![4-{[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine](/img/structure/B2774851.png)
![3-[(Oxan-4-yloxy)methyl]benzoic acid](/img/structure/B2774852.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2774855.png)
